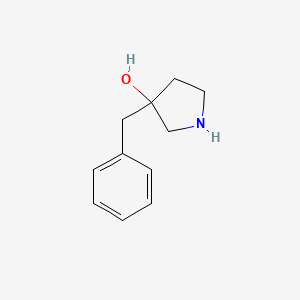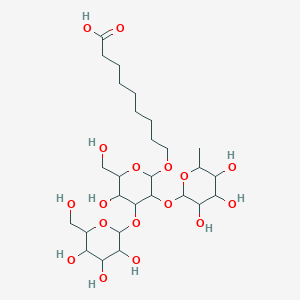
3-Benzylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Benzylpyrrolidin-3-ol est un composé chimique de formule moléculaire C11H15NO. Il s’agit d’un dérivé de la pyrrolidine, comportant un groupe benzyle lié à l’atome d’azote et un groupe hydroxyle sur le troisième carbone du cycle pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-Benzylpyrrolidin-3-ol peut être réalisée selon plusieurs méthodes. Une approche courante implique l’hydroxylation de la 1-benzoylpyrrolidine par des procédés microbiens ou enzymatiques. Par exemple, Aspergillus sp. peut hydroxyler la 1-benzoylpyrrolidine pour donner du (S)-1-benzoyl-3-pyrrolidinol, qui peut ensuite être transformé pour obtenir du this compound .
Méthodes de production industrielle : La production industrielle du this compound fait souvent appel à l’estérification enzymatique stéréosélective pour améliorer le rendement optique de l’énantiomère souhaité. Cette méthode est avantageuse en raison de son efficacité et de l’excès énantiomérique élevé qu’elle peut atteindre .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-Benzylpyrrolidin-3-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle, formant un cycle pyrrolidine entièrement saturé.
Substitution : Le groupe benzyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4) sont souvent utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés :
- L’oxydation du this compound donne généralement un dérivé cétonique.
- La réduction donne un cycle pyrrolidine entièrement saturé.
- Les réactions de substitution peuvent donner une large gamme de dérivés, en fonction du nucléophile utilisé .
4. Applications de la recherche scientifique
Le this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Le composé est utilisé dans l’étude des réactions catalysées par des enzymes et des transformations microbiennes.
Médecine : Il est un précurseur dans la synthèse de divers produits pharmaceutiques, notamment ceux ayant des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme intermédiaire dans la synthèse d’autres molécules bioactives
Applications De Recherche Scientifique
3-Benzylpyrrolidin-3-ol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and microbial transformations.
Medicine: It is a precursor in the synthesis of various pharmaceuticals, including those with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of other bioactive molecules
Mécanisme D'action
Le mécanisme d’action du 3-Benzylpyrrolidin-3-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut subir une déshydrogénation catalytique pour former un composé carbonylé, qui se condense ensuite avec une amine pour générer une imine. Cette imine est ensuite hydrogénée pour former le produit final. Ce processus est facilité par des catalyseurs métalliques tels que l’iridium (Ir) et le ruthénium (Ru) .
Composés similaires :
Dérivés de la pyrrolone : Ces composés partagent une structure cyclique pyrrolidine similaire, mais diffèrent par leurs groupes fonctionnels.
Dérivés de la pyrrolidinone : Ces composés présentent également un cycle pyrrolidine, mais contiennent un groupe carbonyle au lieu d’un groupe hydroxyle.
Unicité : Le this compound est unique en raison de sa combinaison spécifique d’un groupe benzyle et d’un groupe hydroxyle sur le cycle pyrrolidine. Cette structure unique confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse dans diverses applications .
Comparaison Avec Des Composés Similaires
Pyrrolone Derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups.
Pyrrolidinone Derivatives: These compounds also feature a pyrrolidine ring but contain a carbonyl group instead of a hydroxyl group.
Uniqueness: 3-Benzylpyrrolidin-3-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
Clé InChI |
GPUVEPPJCNADBH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
